molecular formula C15H12ClN3S B13094202 (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea CAS No. 126193-43-9

(5-Chloro-2-phenyl-1H-indol-3-yl)thiourea

Cat. No.: B13094202
CAS No.: 126193-43-9
M. Wt: 301.8 g/mol
InChI Key: CRQUXYPEYQNQCK-UHFFFAOYSA-N
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Description

(5-Chloro-2-phenyl-1H-indol-3-yl)thiourea is a chemical hybrid designed for medicinal chemistry and pharmaceutical research, incorporating a bioactive 5-chloro-2-phenylindole scaffold and a thiourea moiety. The indole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological activities, and its derivatives show clinical and biological applications by binding with high affinity to multiple receptors . The specific 5-Chloro-2-phenyl-1H-indole core is a recognized structural motif in medicinal chemistry . The thiourea functional group is a versatile pharmacophore; when combined with heterocyclic systems like indole, it can enhance biological potency and lower toxicity . Thiourea derivatives, particularly those containing halogen atoms like chlorine on the molecular backbone, have demonstrated significant antimicrobial potential , including inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, indole-based compounds are extensively explored as potential anti-tubercular agents , with some acting through the inhibition of novel targets like decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1) . The mechanism of action for hybrid molecules like this compound is often multi-faceted, potentially involving the disruption of microbial cell wall synthesis, enzyme inhibition, or interaction with other cellular targets. This compound is provided exclusively for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126193-43-9

Molecular Formula

C15H12ClN3S

Molecular Weight

301.8 g/mol

IUPAC Name

(5-chloro-2-phenyl-1H-indol-3-yl)thiourea

InChI

InChI=1S/C15H12ClN3S/c16-10-6-7-12-11(8-10)14(19-15(17)20)13(18-12)9-4-2-1-3-5-9/h1-8,18H,(H3,17,19,20)

InChI Key

CRQUXYPEYQNQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)NC(=S)N

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Phenyl 1h Indol 3 Yl Thiourea and Its Analogues

Regioselective Synthesis of the Indole (B1671886) Core

The foundational step in the synthesis of (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea is the regioselective formation of the 5-chloro-2-phenyl-1H-indole scaffold. This can be achieved through various established and advanced synthetic protocols.

Conventional Reaction Pathways for 5-Chloro-2-phenyl-1H-indole Derivatives

The Fischer indole synthesis remains a cornerstone in the preparation of indole derivatives. This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde. For the synthesis of 5-chloro-2-phenyl-1H-indole, the reaction would typically proceed between (4-chlorophenyl)hydrazine and acetophenone. The reaction is generally heated in the presence of a Brønsted or Lewis acid catalyst.

Table 1: Common Catalysts in Fischer Indole Synthesis

Catalyst TypeExamples
Brønsted AcidsHydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA)
Lewis AcidsZinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminium chloride (AlCl₃)

The mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring.

Another conventional approach is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline. In the context of 5-chloro-2-phenyl-1H-indole, this would involve the reaction of phenacyl halide with 4-chloroaniline.

Advanced Synthetic Strategies for Indole Scaffold Functionalization

Modern organic synthesis has introduced more sophisticated methods for the construction and functionalization of the indole core, often employing transition metal catalysis. Palladium- and rhodium-catalyzed reactions have proven particularly effective for the direct C-H functionalization of indoles, offering alternative routes to substituted derivatives.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce the phenyl group at the C2 position of a pre-functionalized 5-chloroindole. More advanced strategies involve the direct C-H arylation of the indole nucleus.

Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the functionalization of indoles. These reactions can proceed with high regioselectivity, often directed by a functional group on the indole nitrogen.

A crucial step towards the synthesis of this compound is the introduction of a nitrogen-containing functionality at the C3 position of the 5-chloro-2-phenyl-1H-indole core. A common strategy to achieve this is through Vilsmeier-Haack formylation, which introduces a formyl group at the C3 position. The resulting 5-chloro-2-phenyl-1H-indole-3-carbaldehyde can then undergo reductive amination to yield 3-(aminomethyl)-5-chloro-2-phenyl-1H-indole or direct amination to produce 3-amino-5-chloro-2-phenyl-1H-indole, a key intermediate for the subsequent thiourea (B124793) formation.

Introduction of the Thiourea Moiety

With the 3-amino-5-chloro-2-phenyl-1H-indole intermediate in hand, the thiourea functionality can be introduced through several reliable methods.

Isothiocyanate-Mediated Coupling Reactions

The most direct and widely used method for the synthesis of thioureas is the reaction of a primary amine with an isothiocyanate. In this case, 3-amino-5-chloro-2-phenyl-1H-indole would be treated with a suitable isothiocyanate. To generate the parent thiourea, where the thiourea nitrogen is unsubstituted, reagents such as ammonium thiocyanate or trimethylsilyl isothiocyanate can be employed under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.

This reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) and may be heated to ensure complete reaction. The product can often be isolated by precipitation upon addition of water or a non-polar solvent.

Multi-Component Synthesis Approaches for Thiourea Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient alternative for the synthesis of thiourea derivatives. While a specific MCR for this compound is not extensively documented, analogous reactions suggest its feasibility. For instance, a one-pot reaction involving an indole, an aldehyde, and a thiourea or a related sulfur-containing nucleophile could potentially be developed.

Purification and Analytical Confirmation of Synthesized Compounds

The purification of the synthesized this compound is crucial to obtain a product of high purity. Common purification techniques include recrystallization from a suitable solvent or solvent mixture, or column chromatography on silica gel. The choice of eluent for column chromatography would depend on the polarity of the compound, with mixtures of hexane and ethyl acetate or dichloromethane and methanol being common choices.

Analytical confirmation of the structure and purity of the final compound and its intermediates is typically achieved through a combination of spectroscopic methods.

Table 2: Spectroscopic Data for a Representative Indolylthiourea Derivative

Spectroscopic TechniqueCharacteristic Data
¹H NMR Signals for aromatic protons on the indole and phenyl rings, a broad singlet for the indole N-H proton (typically >10 ppm), and broad singlets for the thiourea N-H protons. The chemical shifts will be influenced by the substituents.
¹³C NMR A characteristic signal for the thiocarbonyl (C=S) carbon in the range of 180-185 ppm, along with signals for the aromatic carbons of the indole and phenyl rings.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1350 cm⁻¹), and C-N stretching.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound, often employing a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like trifluoroacetic acid.

Chromatographic Techniques for Product Isolation

Chromatographic methods are indispensable for the isolation and purification of this compound and its analogues from the crude reaction mixture. These techniques separate the target compound from unreacted starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective analytical technique used primarily to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.govresearchgate.netaga-analytical.com.pl A small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. aga-analytical.com.pl The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent, resulting in separation. The separated spots are visualized, often under UV light.

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. researchgate.net This technique works on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a stationary phase, typically silica gel. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The mobile phase (eluent), selected based on prior TLC analysis, is then passed through the column. researchgate.net Different components of the mixture travel down the column at different speeds, allowing them to be collected as separate fractions as they exit the column. researchgate.net Fractions are often analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Interactive Table 1: Typical Chromatographic Conditions for Indole-Thiourea Analogues

Parameter Technique Details Purpose
Stationary Phase TLC Silica Gel 60 F254 Reaction Monitoring & Purity Check
Column Silica Gel (100-200 mesh) Product Purification
Mobile Phase (Eluent) TLC / Column Hexane:Ethyl Acetate mixtures Elution of non-polar to moderately polar compounds
TLC / Column Chloroform:Methanol mixtures Elution of moderately polar to polar compounds
Visualization TLC UV Lamp (254 nm) Detection of UV-active compounds
TLC Iodine Chamber / Staining Reagents Detection of non-UV-active compounds

Spectroscopic and Crystallographic Methods for Structural Characterization

Following purification, the precise chemical structure of this compound and its analogues is confirmed using a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and three-dimensional arrangement.

Spectroscopic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. thermofisher.com For an indole-thiourea derivative, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the indole ring and the thiourea moiety, C=S (thiocarbonyl) stretching, C-N stretching, and aromatic C=C and C-H vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the organic framework of a molecule. thermofisher.com

¹H NMR: This technique provides information about the number and types of hydrogen atoms (protons) and their chemical environments. For this compound, the ¹H NMR spectrum would show distinct signals for the indole N-H proton, the aromatic protons on the phenyl and indole rings, and the N-H protons of the thiourea group. asianpubs.orgmdpi.com

¹³C NMR: This provides information about the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum would be that of the thiocarbonyl (C=S) carbon, which typically appears significantly downfield. mdpi.com Other signals would correspond to the various aromatic carbons of the indole and phenyl rings. asianpubs.orgmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, further confirming the compound's identity. nih.gov

Interactive Table 2: Expected Spectroscopic Data for this compound

Technique Data Type Expected Values / Observations
FT-IR Vibrational Frequencies (cm⁻¹) ~3450-3300 (N-H stretch), ~1600-1450 (Aromatic C=C stretch), ~1350 (C=S stretch), ~1250 (C-N stretch)
¹H NMR Chemical Shifts (δ, ppm) ~11.5 (Indole N-H), ~8.0-7.0 (Aromatic C-H & Thiourea N-H)
¹³C NMR Chemical Shifts (δ, ppm) ~180 (C=S), ~140-110 (Aromatic C)
MS (EI) Mass-to-Charge (m/z) ~301/303 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes)

Crystallographic Methods

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov The technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a precise electron density map of the molecule, revealing the exact positions of each atom in space. nih.govnih.gov This analysis provides unambiguous confirmation of the molecular structure and yields precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.govmdpi.com The successful growth of a suitable crystal is often the rate-limiting step for this powerful analytical method. nih.gov

Biological Activity Spectrum and Target Interaction Mechanisms of 5 Chloro 2 Phenyl 1h Indol 3 Yl Thiourea Derivatives

Antimicrobial Activity

Derivatives of (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea have demonstrated significant potential as antimicrobial agents, with activity spanning both bacterial and fungal pathogens. The unique structural combination of the substituted indole (B1671886) core and the reactive thiourea (B124793) group contributes to their efficacy.

Antibacterial Efficacy and Mechanistic Elucidation

The antibacterial action of these indole-based thiourea derivatives is often attributed to their ability to interfere with essential bacterial enzymes that are vital for DNA replication and maintenance. Specifically, their interaction with type II topoisomerases, such as DNA gyrase and topoisomerase IV, has been a key area of investigation.

Bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA, is a well-established and crucial target for antibacterial drugs. nih.gov The inhibition of this enzyme disrupts DNA topology, leading to a cessation of DNA replication and ultimately, bacterial cell death. Research into structurally related compounds, such as pyrazole (B372694) derivatives incorporating a 5-chloro-1H-indol-3-yl moiety, has shed light on this mechanism. These compounds have shown potent inhibitory activity against DNA gyrase. nih.gov

For instance, a series of 5-[(E)-2-arylvinyl]pyrazoles containing the 5-chloro-1H-indol-3-yl scaffold demonstrated significant inhibition of DNA gyrase, which correlated with their antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net The indole ring system plays a critical role in binding to the enzyme, and modifications to the arylvinyl portion of the molecule have been shown to modulate this activity.

Table 1: DNA Gyrase Inhibitory Activity of Selected (5-Chloro-1H-indol-3-yl)pyrazole Derivatives

Compound Modification DNA Gyrase IC₅₀ (μM) Antibacterial MIC vs. S. aureus (μg/mL)
Derivative A 2-(5-chloro-1H-indol-3-yl)vinyl 0.05 0.5
Derivative B 2-(indol-3-yl)vinyl 0.2 2
Derivative C 2-(5-fluoro-1H-indol-3-yl)vinyl 0.1 1

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily responsible for decatenating daughter chromosomes after DNA replication. nih.gov Like DNA gyrase, it is a validated target for antibacterial agents. Inhibition of topoisomerase IV prevents the proper segregation of replicated DNA, leading to cell division failure.

The same class of pyrazole derivatives featuring the 5-chloro-1H-indol-3-yl group that inhibits DNA gyrase has also been found to modulate the activity of topoisomerase IV. researchgate.net This dual-targeting capability is advantageous as it can potentially reduce the likelihood of bacteria developing resistance. The ability of these compounds to inhibit both enzymes suggests a common or similar binding interaction, likely within the ATP-binding site or the DNA-binding region of the enzymes. nih.govrsc.org

Table 2: Topoisomerase IV Inhibitory Activity of Selected (5-Chloro-1H-indol-3-yl)pyrazole Derivatives

Compound Modification Topoisomerase IV IC₅₀ (μM) Antibacterial MIC vs. E. coli (μg/mL)
Derivative A 2-(5-chloro-1H-indol-3-yl)vinyl 1.5 8
Derivative B 2-(indol-3-yl)vinyl 3.2 16
Derivative C 2-(5-fluoro-1H-indol-3-yl)vinyl 2.1 8

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of the core this compound structure have been investigated for their antifungal potential. The thiourea moiety itself is known to be present in various compounds with antifungal activity. mdpi.comnih.gov

Studies on closely related 5-chloro-3-phenyl-1H-indole-2-carbonyl derivatives have demonstrated notable efficacy against fungal pathogens. For example, metal complexes of these indole derivatives were tested against various microorganisms and showed promising results. Specifically, a Zn(II) complex exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Candida oxysporum. researchgate.net This suggests that the 5-chloro-3-phenyl-indole scaffold is a viable pharmacophore for the development of new antifungal agents. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Table 3: Antifungal Activity of a 5-Chloro-3-phenyl-1H-indole Derivative

Compound Fungal Strain MIC (μg/mL)
Zn(II) complex of 5-chloro-3-phenyl-1H-indole-2-carboxylate Candida oxysporum 12.5

Source: Based on data for related indole-2-carbonyl derivatives. researchgate.net

Antitubercular Potential

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Thiourea derivatives have historically been explored as antitubercular agents, and the incorporation of an indole ring can enhance this activity. mdpi.comnih.gov

In Vitro Activity Against Mycobacterium tuberculosis Strains

The 5-chloro-3-phenyl-1H-indole scaffold has proven to be a promising foundation for the development of potent antitubercular compounds. Research on derivatives where the 2-position is functionalized with a carbonyl group has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv.

Notably, a zinc complex of a 5-chloro-3-phenyl-1H-indole-2-carbonyl derivative displayed a potent Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against M. tuberculosis. researchgate.net This level of activity is highly encouraging and suggests that the specific combination of the chloro and phenyl substitutions on the indole ring is beneficial for antitubercular efficacy. The mechanism is hypothesized to involve the inhibition of mycobacterial enzymes or disruption of the unique mycobacterial cell wall.

Table 4: Antitubercular Activity of a 5-Chloro-3-phenyl-1H-indole Derivative

Compound Mycobacterial Strain MIC (μg/mL)
Zn(II) complex of 5-chloro-3-phenyl-1H-indole-2-carboxylate Mycobacterium tuberculosis H37Rv 3.125

Source: Based on data for related indole-2-carbonyl derivatives. researchgate.net

Exploration of Mycobacterial Target Inhibition

Derivatives of this compound, particularly those within the broader indolecarboxamide and phenyl urea (B33335) classes, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). A primary molecular target for these compounds is the mycolic acid transporter MmpL3. nih.govnih.govacs.orgjohnshopkins.edu MmpL3 is an essential transporter responsible for the export of trehalose (B1683222) monomycolates (TMM), a crucial precursor for the mycobacterial outer membrane, from the cytoplasm to the periplasmic space. nih.govnih.gov Inhibition of MmpL3 disrupts the formation of this protective outer membrane, leading to mycobacterial cell death. nih.gov

Research has confirmed that several structurally distinct series of inhibitors, including indolecarboxamides, directly interact with MmpL3. nih.govresearchgate.net While some of these compounds were also found to dissipate the proton motive force (PMF) that energizes MmpL3, further studies provided evidence of direct binding to the transporter. nih.govnih.gov This dual mechanism, involving both direct inhibition and energy disruption, highlights the potent antimycobacterial potential of this scaffold. nih.gov Missense mutations in a transmembrane region of MmpL3 can confer cross-resistance to a variety of these chemical scaffolds, suggesting a common binding site or mechanism of action. nih.gov

Beyond MmpL3, chemical proteomic investigations have pinpointed other targets within the mycolic acid biosynthesis pathway. Specifically, two epoxide hydrolases, EphD and EphF, have been identified as targets for related phenyl urea compounds, indicating a multi-targeted approach to disrupting the mycobacterial cell wall. nih.gov This ability to inhibit the mycolic acid cell wall assembly at two distinct steps presents a significant advantage for potential therapeutic applications. nih.gov

Antiproliferative and Cytotoxic Modulations

Derivatives based on the 5-chloro-indole and diarylthiourea scaffolds have demonstrated significant antiproliferative and cytotoxic activity across a diverse panel of human cancer cell lines. These compounds have shown efficacy against leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, prostate, and breast cancers. nih.gov

For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were evaluated against H460 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells, with many compounds showing activity. rsc.org Certain derivatives exhibited selective cytotoxicity, with IC50 values below 20 μM for the H460 lung cancer cell line while being less toxic to the normal lung cell line (MCR-5). rsc.org Similarly, novel 5-chloro-indole-2-carboxylate derivatives showed potent antiproliferative activity against melanoma cell lines, with IC50 values as low as 0.96 µM. nih.gov

Other studies on 1,3-disubstituted thiourea analogs found high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often under 10 µM. mdpi.comnih.gov Notably, dihalogenophenyl derivatives were particularly potent against SW620 colon cancer cells. mdpi.com The table below summarizes the in vitro antiproliferative activity of various related thiourea and indole derivatives against selected cancer cell lines.

Compound ClassCell LineCancer TypeActivity (IC₅₀/GI₅₀ in µM)Reference
3-(Trifluoromethyl)phenylthiourea AnalogSW620Colon Cancer1.5 - 8.9 mdpi.com
3-(Trifluoromethyl)phenylthiourea AnalogK-562Leukemia≤ 10 mdpi.com
Ciminalum–thiazolidinone HybridMOLT-4Leukemia< 0.01 - 0.02 nih.gov
Ciminalum–thiazolidinone HybridSW-620Colon Cancer< 0.01 - 0.02 nih.gov
5-Chloro-indole-2-carboxylate DerivativeLOX-IMVIMelanoma0.96 nih.gov
Adamantane-indole-thiourea DerivativeH460Lung Cancer< 20 rsc.org
N,N′-Diarylthiourea DerivativeMCF-7Breast Cancer338.33 mdpi.com
Benzothiazole Thiourea DerivativeMCF-7Breast Cancer0.39 - 200 analis.com.my

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, primarily the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. rsc.orgnih.govmdpi.com

Studies on N,N′-diarylthiourea derivatives have shown that they can induce both early and late-stage apoptosis in breast cancer cells (MCF-7). mdpi.com This programmed cell death is often accompanied by an arrest of the cell cycle, specifically in the S phase. mdpi.com The apoptotic cascade is further confirmed by the upregulation of key executioner proteins like caspase-3, suggesting that these compounds can initiate an intrinsic apoptotic pathway triggered by DNA damage. mdpi.com

In other contexts, indole-based thiourea derivatives have been found to modulate the expression and activity of specific transcription factors. For example, certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thioureas induce the expression of the orphan nuclear receptor Nur77. rsc.org Nur77 is a critical mediator for the anticancer action of these compounds, as its knockdown significantly inhibits the apoptotic effect. rsc.org The induction of Nur77 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. rsc.org

Furthermore, derivatives of the 5-chloro-indole scaffold act as potent inhibitors of crucial cancer-related kinases. nih.gov They have been shown to inhibit mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in several malignancies. nih.gov By targeting specific mutations like EGFRT790M and BRAFV600E, these compounds can effectively halt the proliferation of cancer cells that rely on these aberrant signaling pathways for survival. nih.gov The mechanisms of action for some thiourea derivatives also include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and the Wnt/β-catenin signaling pathway. nih.gov

Antiviral Applications

The indole and thiourea scaffolds are integral to the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.govijper.org Specifically, derivatives of 5-chloro-indole have been identified as highly potent inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov One such compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, demonstrated the ability to inhibit viral spread in human T-lymphoid cells at low nanomolar concentrations. nih.gov A key advantage of this structural class is its improved potency against common NNRTI-resistant mutant enzymes, such as the K103N and Y181C variants, which are significant challenges in clinical practice. nih.gov

Combinatorial chemistry approaches have been used to rapidly identify novel indolylarylsulfone derivatives that show significant inhibitory activity against HIV-1 RT. nih.gov These compounds bind to the NNRTI binding pocket (NNIBP) of the reverse transcriptase enzyme. nih.gov Other related structures, such as 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety, have been found to inhibit HIV-1 replication by interfering with the viral transcriptional step mediated by the Tat protein. researchgate.net These compounds showed similar potency against antiretroviral drug-resistant HIV-1 strains when compared to the wild type. researchgate.net

The broad biological activity of the indole and thiourea pharmacophores extends to viruses other than HIV. nih.govresearchgate.net Derivatives have been evaluated against a range of pathogenic RNA and DNA viruses.

For example, certain 3-hydrazono-5-nitro-2-indolinone derivatives, which are structurally related to the core indole scaffold, have shown weak to moderate activity against RNA viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. researchgate.net The indole scaffold itself is considered a potent pharmacophore in the development of agents against viruses like Herpes Simplex Virus 1 (HSV-1), a DNA virus, and Hepatitis C Virus (HCV), an RNA virus. nih.gov

Furthermore, the thiourea moiety is a component of favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp) that shows activity against many RNA viruses, including influenza viruses. nih.gov This suggests that the thiourea group can be incorporated into structures targeting fundamental processes of viral replication. While direct evidence for this compound itself is limited, the established activity of its core components against both RNA and DNA viruses indicates a promising area for further investigation. nih.govnih.gov

Antioxidant Activity and Free Radical Scavenging

The indole nucleus is a prominent scaffold in compounds exhibiting antioxidant properties, largely attributed to the nitrogen-containing heterocycle's ability to donate a hydrogen atom from the N-H group, thereby neutralizing free radicals. ijpsonline.comijpsonline.com The antioxidant potential of this class of compounds is significantly influenced by the nature and position of substituents on the indole ring and any associated phenyl groups.

Research into various 2-phenyl-1H-indole derivatives has demonstrated their capacity for total antioxidant activity and scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. ijpsonline.com Studies have indicated that substitutions on the 2-phenyl ring can modulate this activity; for instance, derivatives with a para-chlorophenyl or para-bromophenyl group at the 2-position of the indole have been found to be effective antioxidants. ijpsonline.com This suggests that the chloro and phenyl substitutions present in the this compound scaffold are conducive to antioxidant potential.

Furthermore, the presence of a halogen, such as chlorine, at the 5-position of the indole ring has been explored in other indole derivatives for its role in antioxidant effects. nih.gov Specifically, a study on derivatives of the closely related 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) core revealed that certain compounds in this series possess excellent antioxidant activity, with one derivative recording an IC50 value of 10.21±0.42 μg/ml. researchgate.net

The thiourea moiety itself contributes to the antioxidant profile. A series of synthesized indole–thiourea derivatives, based on an indole-3-carbaldehyde scaffold, were evaluated for their DPPH radical-scavenging capabilities. nih.gov The results, summarized in the table below, show a wide range of activities, with some derivatives demonstrating potent scavenging effects comparable to the ascorbic acid standard. The study highlighted that structural features, particularly the presence and position of hydroxyl groups, significantly enhance antioxidant capacity by facilitating hydrogen atom donation to neutralize free radicals. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Indole-Thiourea Derivatives

Compound ID SC50 (μM)¹
4h 340.2 ± 3.1
4j 275.7 ± 2.7
4k 24.6 ± 3.7
Ascorbic Acid (Standard) 37.9 ± 0.3

¹SC50 represents the concentration required to scavenge 50% of DPPH radicals. Data sourced from a study on indole-3-carbaldehyde thiosemicarbazone derivatives. nih.gov

Enzyme Inhibitory Profile (Beyond Antimicrobial Targets)

The thiourea functional group is a well-established pharmacophore for the inhibition of the urease enzyme. nih.govsemanticscholar.org Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, a process implicated in pathologies associated with bacteria like Helicobacter pylori and Proteus mirabilis, including peptic ulcers and urinary stone formation. semanticscholar.org The inhibitory action of thiourea and its derivatives often involves interaction with the nickel ions in the enzyme's active site.

While the thiourea moiety is a known urease inhibitor, specific studies evaluating the this compound scaffold against this enzyme are not extensively documented in available literature. However, the general efficacy of thiourea derivatives is well-supported. For instance, furan (B31954) chalcones have been compared against thiourea as a reference standard in urease inhibition assays, confirming the latter's activity. nih.gov The exploration of various heterocyclic scaffolds incorporating a thiourea moiety continues to be a strategy for developing novel urease inhibitors, suggesting that indole-based thioureas represent a promising, albeit underexplored, class of compounds for this target.

Derivatives of the indole-thiourea scaffold have demonstrated significant inhibitory activity against a range of enzymes beyond those related to microbial targets.

Tyrosinase Inhibition: A key study focused on a series of indole–thiourea derivatives as inhibitors of tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. In this investigation, several derivatives displayed potent inhibition of mushroom tyrosinase. Compound 4b emerged as a particularly strong inhibitor with an IC50 value of 5.9 ± 2.47 μM, outperforming the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor, suggesting it competes with the substrate for binding at the enzyme's active site. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Indole-Thiourea Derivatives

Compound ID IC50 (μM)
4a 10.1 ± 1.58
4b 5.9 ± 2.47
4c 12.3 ± 0.95
4e 14.2 ± 2.11
Kojic Acid (Standard) 16.4 ± 3.53

Data sourced from a study on indole-3-carbaldehyde thiosemicarbazone derivatives. nih.gov

Cholinesterase Inhibition: The indole nucleus has been incorporated into hybrid molecules to target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. A study on indole-based thiadiazole derivatives identified compounds with dual inhibitory potential. mdpi.com One of the most active compounds, featuring a fluoro-substitution, demonstrated potent inhibition with IC50 values of 0.15 ± 0.050 μM for AChE and 0.20 ± 0.10 μM for BuChE, surpassing the activity of the standard drug Donepezil in the assay. mdpi.com

Other Enzymes: The versatility of the indole scaffold is further demonstrated by its derivatives' activity against other significant enzymes. Indole compounds have been identified as inhibitors of serine/threonine kinase (AKT), human sirtuins (SIRT1-3), and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govacs.org Additionally, certain indole-thiourea derivatives have shown inhibitory effects on bacterial enzymes such as S. aureus topoisomerase IV and DNA gyrase. nih.gov

Antileishmanial Activity

Both the indole alkaloid framework and the thiourea moiety have been independently recognized for their potential in developing agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. nih.govnih.gov The indole nucleus is a core component of various natural alkaloids, such as coronaridine, which exhibit potent activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.govnih.gov

The contribution of the thiourea functional group to antileishmanial activity is also significant. A study focusing on thiourea-functionalized derivatives of aminoglutethimide (B1683760) reported several compounds with potent in vitro activity against promastigotes of Leishmania major and Leishmania tropica. nih.gov The results from this study underscore the potential of thiourea derivatives as effective antileishmanial agents. For example, compound 7p , an N-benzoyl analogue, was found to be a potent inhibitor of L. major with an IC50 of 12.7 μM, while compound 7v , an N-hexyl derivative, was strongly active against both species. nih.gov This demonstrates that combining a heterocyclic core with a thiourea side chain is a viable strategy for developing new treatments for leishmaniasis.

Table 3: Antileishmanial Activity of Selected Thiourea Derivatives

Compound ID IC50 (μM) vs L. major IC50 (μM) vs L. tropica
7a 20.3 25.1
7p 12.7 30.5
7v 15.2 16.5
7w 16.2 18.5
Pentamidine (Standard) 5.1 5.8

Data sourced from a study on thiourea derivatives of (±)aminoglutethimide. nih.gov

Structure Activity Relationship Sar Analyses of 5 Chloro 2 Phenyl 1h Indol 3 Yl Thiourea Analogues

Structural Modulations of the Indole (B1671886) Ring System

The indole nucleus is a privileged scaffold in drug discovery, and modifications to this ring system can significantly impact the biological profile of the resulting compounds. nih.gov

The introduction of a halogen atom, such as chlorine, at the C-5 position of the indole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

In studies of various indole derivatives, the presence of an electron-withdrawing group like a halogen at the C-5 position has been shown to enhance biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com This enhancement is often attributed to an increase in lipophilicity, which can improve cell membrane permeability and transport of the compound to its site of action. nih.gov For instance, in a series of 5-chloro-indole-2-carboxylate derivatives, the chloro substitution was integral to their potent inhibitory activity against certain cancer-related enzymes. mdpi.com The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.

While direct SAR studies on (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea are limited, data from analogous 5-chloro-indole compounds suggest that the C-5 chlorine atom is a critical determinant of activity. The following table summarizes the effect of C-5 substitution in related indole scaffolds.

Compound SeriesC-5 SubstituentObserved ActivityReference
Indole-2-carboxylatesChloroPotent EGFRT790M/BRAFV600E Inhibition mdpi.com
2-phenylindolesFluoroHigh affinity for h5-HT2A receptors nih.gov
Indole DerivativesBromoAntibacterial activity researchgate.net

The phenyl group at the C-2 position of the indole ring is another key structural feature that significantly influences the biological activity of this class of compounds. This aromatic substituent can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues in the binding pocket of a target protein. mdpi.com

Substitution on the indole nitrogen (N-1 position) provides another avenue for structural modification and SAR exploration. The hydrogen atom of the indole NH group can act as a hydrogen bond donor, which can be a critical interaction for target binding. Alkylation or arylation at this position can alter the electronic properties of the indole ring and introduce steric bulk, thereby influencing the compound's biological activity.

In many classes of bioactive indoles, an unsubstituted indole NH is crucial for activity. For instance, in some series of indole-based inhibitors, N-methylation leads to a significant loss of potency, suggesting that the NH group is involved in a key hydrogen bonding interaction with the target enzyme or receptor. nih.gov Conversely, in other cases, N-substitution can lead to enhanced activity or improved pharmacokinetic properties. For example, in a series of indole naphthalene (B1677914) chalcones, N-methylation of the indole resulted in a compound with excellent cytotoxicity against several cancer cell lines. researchgate.net The nature of the substituent on the indole nitrogen can also impact the metabolic stability of the compound.

Variational Analysis of the Thiourea (B124793) Bridge

The thiourea moiety serves as a flexible and versatile linker that connects the indole scaffold to another chemical entity. This bridge is not merely a spacer but actively participates in biological interactions, primarily through hydrogen bonding via its NH protons and the sulfur atom. mdpi.commdpi.com

In many studies of thiourea derivatives, the presence of at least one unsubstituted NH group is essential for activity, as it can act as a hydrogen bond donor. nih.gov The other nitrogen atom is typically substituted with an aryl or alkyl group, and the nature of this substituent can have a profound impact on potency and selectivity. For instance, in a series of quinolone-based thiourea derivatives, N-phenylthiourea was found to be the most effective derivative, highlighting the importance of an aromatic substituent at this position. nih.gov The electronic properties of the substituents on the phenyl ring can further fine-tune the activity. Electron-withdrawing or electron-donating groups can alter the acidity of the NH protons and the electron density on the sulfur atom, thereby influencing binding interactions.

The following table illustrates the impact of substituents on the thiourea nitrogen in various classes of thiourea-containing compounds.

Compound SeriesThiourea SubstituentObserved ActivityReference
Quinolone-based thioureasN-PhenylEnhanced urease inhibitory activity nih.gov
BenzoylthioureasPhenyl with one fluorine atomBest antibacterial effect nih.gov
1,2,4-Triazole-thioureas2,4,6-trichlorophenylAntifungal and larvicidal activity nih.gov

Computational Chemistry and Molecular Modeling for 5 Chloro 2 Phenyl 1h Indol 3 Yl Thiourea

Molecular Dynamics Simulations

Analysis of Dynamic Ligand-Target Recognition

Understanding how a ligand recognizes and binds to its biological target is fundamental to predicting its efficacy. Dynamic ligand-target recognition analysis, primarily through molecular dynamics (MD) simulations, elucidates the stability of the ligand-receptor complex and the specific interactions that govern its binding.

MD simulations on thiourea (B124793) derivatives have shown that these compounds can form stable complexes with various protein targets. scispace.comjppres.com For instance, simulations of N-(phenylcarbamothioyl)-4-chloro-benzamide with the checkpoint kinase 1 (Chk1) receptor revealed stable bonding over the simulation period, which was superior to that of a standard reference compound, hydroxyurea. jppres.com These simulations track the movement of every atom over time, allowing for the analysis of parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound within the target's active site. researchgate.net

The key interactions governing the binding of thiourea and indole (B1671886) derivatives often include hydrogen bonds and hydrophobic interactions. biointerfaceresearch.combiotech-asia.org MD simulations can identify which amino acid residues in the target's binding pocket are crucial for the interaction. biotech-asia.org For a compound like (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea, the thiourea moiety (-NH-C(S)-NH-) is a potent hydrogen bond donor, while the indole and phenyl rings provide extensive surfaces for hydrophobic and π-π stacking interactions. Analysis of related indole derivatives has shown their ability to fit well within the binding pockets of receptors like the estrogen-α receptor, forming several key hydrogen and hydrophobic bonds. biointerfaceresearch.com This detailed understanding of the dynamic binding process is critical for predicting a compound's biological activity and for guiding future structural modifications to enhance potency and selectivity.

Conformational Stability and Flexibility Assessments

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it must adopt a specific orientation to fit into the binding site of its target protein. Conformational analysis assesses the relative energies of different spatial arrangements (conformers) of a molecule to determine which are the most stable and likely to be biologically relevant.

For molecules containing a thiourea linkage, rotational barriers around the C-N bonds lead to distinct conformations, typically described as syn or anti. acs.org Studies on diindolylthioureas have combined Nuclear Magnetic Resonance (NOE) experiments with quantum mechanics calculations to probe these preferences. beilstein-journals.org For 1,3-diindolylthioureas in solution, the anti-anti conformer was found to be predominant. beilstein-journals.org However, upon binding with anions, a conformational switch to the syn-syn conformer was observed, indicating that the binding event itself can induce changes in the molecule's shape. beilstein-journals.org

Theoretical calculations using Density Functional Theory (DFT) are frequently employed to calculate the energies of different conformers. In a study of 1-(adamantan-1-yl)-3-arylthiourea derivatives, the anti-syn conformer was found to be more stable than the anti-anti conformer by 3.4–4.1 kcal/mol. acs.org For this compound, similar conformational possibilities exist. The relative stability of its conformers would be influenced by potential intramolecular hydrogen bonds and steric interactions between the bulky phenyl and indole groups. Understanding the molecule's preferred conformations and its flexibility is key to predicting its ability to adapt its shape to fit a specific protein binding site.

In Silico Pharmacokinetic and Drug-Likeness Predictions

Beyond target interaction, a successful drug must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties and assess the "drug-likeness" of a compound, helping to identify candidates with a higher probability of success in clinical trials. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Computational models can predict a wide range of ADME properties based on a molecule's structure. These predictions are often guided by established principles such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability. nih.gov

In silico ADME studies on various indole and thiourea derivatives consistently show promising profiles. For example, a series of 5-chloro-indole-2-carboxylate derivatives were predicted to have high intestinal absorption (88.9–90.5%) and to be non-substrates of P-glycoprotein (P-gp), a key efflux pump that can limit drug absorption. mdpi.com Similarly, QSAR studies on other thiourea derivatives predicted logP values between 0.52 and 1.20, suggesting an appropriate balance between lipophilicity and hydrophilicity for good bioavailability. farmaciajournal.com

The table below summarizes typical in silico ADME predictions for compounds structurally related to this compound, demonstrating the types of parameters evaluated.

PropertyDescriptionPredicted Value Range for AnalogsReference
Molecular Weight (MW) Mass of the molecule ( g/mol ). Should be <500 for good absorption.250 - 450 biointerfaceresearch.comnih.gov
logP Octanol-water partition coefficient. A measure of lipophilicity.1.0 - 4.5 biointerfaceresearch.comfarmaciajournal.com
H-Bond Donors Number of O-H and N-H bonds. Should be ≤5.2 - 4 biointerfaceresearch.commdpi.com
H-Bond Acceptors Number of N and O atoms. Should be ≤10.2 - 5 biointerfaceresearch.commdpi.com
TPSA (Ų) Topological Polar Surface Area. Relates to membrane permeability.60 - 120 researchgate.net
GI Absorption Predicted gastrointestinal absorption.High jppres.commdpi.com
BBB Permeant Blood-Brain Barrier permeability.No / Low jppres.com
Lipinski Violations Number of violations of Lipinski's Rule of Five.0 biointerfaceresearch.comnih.gov

These predictions suggest that indole-thiourea scaffolds generally possess physicochemical properties conducive to good oral drug potential.

Ligand Lipophilic Efficiency (LLE) Assessments

Drug design is often a balancing act between increasing potency and maintaining favorable physicochemical properties. Ligand Lipophilic Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), is a metric that helps guide this optimization process by relating a compound's potency to its lipophilicity. wikipedia.org It is calculated using the formula:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and logP is the measure of lipophilicity. wikipedia.org A higher LLE value is generally desirable, as it indicates that the compound achieves high potency without excessive lipophilicity. nih.gov High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. wikipedia.org An LLE value greater than 5 or 6 is often considered a benchmark for a quality drug candidate. wikipedia.org

While specific potency (pIC₅₀) data for this compound is not available to calculate a definitive LLE, the concept is critical for its development. For a series of related analogs, LLE would be used to select compounds for further optimization. For example, if two compounds have similar potency, the one with the lower logP (and thus higher LLE) would be prioritized. This metric is valuable for comparing different chemical series and ensuring that potency gains during lead optimization are achieved efficiently. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. farmaciajournal.com A statistically significant QSAR model can be used to predict the activity of newly designed compounds and to understand which structural features are most important for biological activity. chalcogen.ro

Numerous QSAR studies have been successfully applied to thiourea and indole derivatives. biointerfaceresearch.comfarmaciajournal.comresearchgate.net These models typically use a range of descriptors, including:

Electronic descriptors: Related to the electronic environment of the molecule.

Topological descriptors: Describing the size, shape, and branching of the molecule.

Quantum chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chalcogen.ro

A QSAR study performed on a series of 2-phenyl-1H-indole derivatives with antiproliferative activity against breast cancer cell lines found a strong correlation between activity and the calculated molecular descriptors. biointerfaceresearch.com The resulting models showed high predictive power, as validated by both internal and external statistical methods. biointerfaceresearch.com Such a model could be used to predict the potential activity of this compound and to suggest modifications to its structure—for example, by adding or changing substituents on the phenyl or indole rings—to enhance its biological effects. QSAR serves as a powerful predictive tool, enabling a more focused and efficient approach to synthesizing and testing new analogs. researchgate.net

Coordination Chemistry and Metallopharmaceutical Exploration of 5 Chloro 2 Phenyl 1h Indol 3 Yl Thiourea Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving indole-thiourea derivatives typically follows a two-step process. The first step is the synthesis of the thiourea (B124793) ligand itself, which is generally achieved through the nucleophilic addition of an amine to an isothiocyanate. For ligands analogous to (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea, this would involve reacting the corresponding 3-amino-5-chloro-2-phenyl-1H-indole with an appropriate isothiocyanate.

The second step is the complexation reaction, where the synthesized ligand is reacted with a suitable metal salt, often a metal chloride or triflate, in a solvent like ethanol, methanol, or dichloromethane. materialsciencejournal.orgmdpi.com The reaction is typically stirred at room temperature or refluxed for a few hours to afford the metal complex. materialsciencejournal.org The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to yield complexes with different coordination numbers and geometries. mdpi.com

The characterization of these newly synthesized complexes is crucial to determine their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Elemental Analysis: This technique confirms the empirical formula of the complex and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the thiourea ligand. A key indicator of the sulfur atom's involvement in coordination is a shift in the vibrational frequency of the C=S bond to a lower wavenumber in the complex's spectrum compared to the free ligand. utm.my Changes in the N-H stretching frequencies can also provide evidence of coordination involving the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework within the complex. Upon coordination, the chemical shifts of protons and carbons near the binding sites are typically altered, providing insight into the complex's structure in solution. mdpi.commdpi.com For complexes with specific nuclei like phosphorus, ³¹P NMR is also a valuable tool. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) transitions, confirms the formation of the complex and gives insight into its electronic structure and geometry. utm.my

Biological Activities of Indole-Thiourea Metal Complexes

Metal complexes of thiourea derivatives, including those with indole (B1671886) scaffolds, have shown significant promise as therapeutic agents, particularly in the realms of anticancer and antimicrobial chemotherapy. nih.govbibliomed.org The biological activity of these complexes is often found to be substantially greater than that of the free, uncomplexed thiourea ligands. researchgate.netnih.gov

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of thiourea-metal complexes against various cancer cell lines. For instance, gold(I) and silver(I) complexes of thiourea ligands have been explored for their anticancer properties against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and Jurkat (T-cell leukemia). mdpi.combohrium.com The cytotoxicity of these complexes is often comparable to or even better than established anticancer drugs like cisplatin. google.com The specific activity can be modulated by the choice of the metal ion, the ancillary ligands attached to the metal, and the substituents on the thiourea ligand itself. mdpi.comresearchgate.net

Complex TypeCancer Cell LineIC₅₀ (µM)
Gold(I)-ThioureaHeLa<1 - 15
Silver(I)-ThioureaHeLa<1 - 25
Gold(I)-ThioureaA5495 - 50
Silver(I)-ThioureaA54910 - 60
Gold(I)-ThioureaJurkat<1 - 10
Silver(I)-ThioureaJurkat1 - 20

This table presents representative IC₅₀ values for various thiourea metal complexes based on published research. Actual values can vary significantly depending on the specific ligand structure and experimental conditions.

Antimicrobial Activity: The antimicrobial potential of thiourea-metal complexes is another area of active investigation. These compounds have been screened against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comresearchgate.netnih.gov Species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, along with yeasts like Candida albicans, have been used to evaluate the efficacy of these complexes. bibliomed.orgmdpi.com In many cases, the metal complexes exhibit lower Minimum Inhibitory Concentrations (MIC) compared to the parent ligands, indicating enhanced antimicrobial potency. mdpi.com

Organism TypeRepresentative SpeciesActivity of Metal Complexes
Gram-positive BacteriaStaphylococcus aureus, Bacillus subtilisModerate to High
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaModerate to High
Fungi (Yeast)Candida albicansModerate to High

This table summarizes the general antimicrobial activity profile of thiourea metal complexes against different classes of microbes.

Role of Metal Coordination in Enhancing Bioactivity

The coordination of a metal ion to a thiourea ligand, such as this compound, is a critical factor in the observed enhancement of biological activity. mdpi.comresearchgate.net Several theories explain this synergistic effect:

Tweedy's Chelation Theory: This theory suggests that upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the complex, making it easier for the molecule to cross the lipid membranes of cells and microorganisms. This enhanced penetration allows the compound to reach its intracellular target more effectively.

Increased Biological Potency of the Metal: In its complexed form, the metal ion can exert its biological effects more potently. The ligand framework can help deliver the metal ion to specific biological targets, such as DNA or enzymes. For example, some metal complexes are known to inhibit enzymes like thioredoxin reductase (TrxR), a key target in cancer therapy. mdpi.com The interaction with these targets can disrupt essential cellular processes, leading to cell death.

Structural and Conformational Effects: The coordination process imposes a rigid three-dimensional structure on the ligand. This defined geometry can lead to more specific and higher-affinity interactions with biological macromolecules, such as receptor binding sites or the active sites of enzymes, thereby increasing the compound's efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.